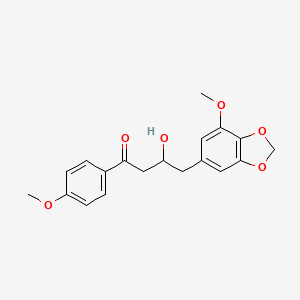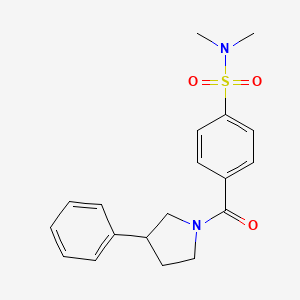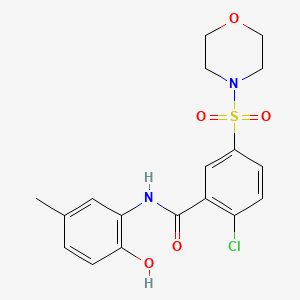
3-Hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-HYDROXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-1-BUTANONE” is an organic compound that belongs to the class of butanones This compound features a complex structure with multiple functional groups, including hydroxyl, methoxy, and benzodioxole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-HYDROXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-1-BUTANONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with methylene groups.
Addition of the Methoxy Group: Methoxylation reactions can be performed using methylating agents such as dimethyl sulfate or methyl iodide.
Formation of the Butanone Backbone: This involves aldol condensation reactions between appropriate aldehyde and ketone precursors.
Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“3-HYDROXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-1-BUTANONE” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological effects. This compound could be a candidate for drug development studies.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of “3-HYDROXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-1-BUTANONE” would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Known for its use in flavor and fragrance industries.
1-(4-Methoxyphenyl)-2-nitropropene: Used in organic synthesis as an intermediate.
3,4-Methylenedioxyphenyl-2-propanone: A precursor in the synthesis of various pharmaceuticals.
Uniqueness
“3-HYDROXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-1-BUTANONE” stands out due to its combination of functional groups, which may confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H20O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-hydroxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-15-5-3-13(4-6-15)16(21)10-14(20)7-12-8-17(23-2)19-18(9-12)24-11-25-19/h3-6,8-9,14,20H,7,10-11H2,1-2H3 |
InChI Key |
FQIBSYHCSPJXKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(CC2=CC3=C(C(=C2)OC)OCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B11060278.png)


![5-(Furan-2-yl)-7,11,12-trimethyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0(2,6)]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B11060301.png)
![N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide](/img/structure/B11060307.png)
![6-(3,4-Difluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060314.png)

![3-(3,5-Dimethoxyphenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060334.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11060341.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B11060346.png)
![2-{[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B11060348.png)
![1-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11060370.png)
![methyl 4-[1-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-methoxy-3-oxopropyl]benzoate](/img/structure/B11060377.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11060381.png)
